(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol
Description
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a heterocyclic compound featuring a bicyclic pyrrolopyrazole core with a hydroxymethyl (-CH2OH) substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules. Pyrrolopyrazole derivatives are widely explored as kinase inhibitors, antibiotic adjuvants, and intermediates in synthesizing complex pharmaceuticals .
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4,10H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRBAZCVIZIHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-45-4 | |
| Record name | {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with formaldehyde in the presence of a base to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant antitumor activity. For instance, compounds synthesized from (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol have been tested for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division. The structural modifications of these compounds can enhance their efficacy against various cancer cell lines .
1.2 Antiviral Properties
Research has also highlighted the antiviral properties of pyrrolo[1,2-b]pyrazole derivatives. Compounds related to this compound have shown promising results in inhibiting viral replication in vitro. This makes them potential candidates for the development of antiviral therapies targeting specific viral infections .
1.3 Coagulation Factor Inhibition
Another significant application lies in the inhibition of coagulation factors. Studies have synthesized hybrid derivatives of this compound that act as dual inhibitors for coagulation factors Xa and XIa. These compounds could be pivotal in developing new anticoagulant drugs with improved safety profiles compared to existing therapies .
Materials Science Applications
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the optimization of its electronic properties is ongoing to enhance device performance .
2.2 Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing new polymeric materials with tailored properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Research Tool Applications
3.1 Chemical Probes
this compound can be utilized as a chemical probe in biological research to study specific enzyme activities or cellular pathways. Its structural features allow it to selectively bind to certain biological targets, facilitating the investigation of complex biochemical processes .
3.2 Synthesis of Novel Compounds
The compound serves as an essential intermediate in the synthesis of various novel heterocyclic compounds that may possess unique biological activities. Researchers are exploring its potential in creating libraries of compounds for high-throughput screening in drug discovery programs .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antitumor activity; antiviral properties; coagulation factor inhibition | New therapeutic agents |
| Materials Science | Organic electronics; polymer chemistry | Enhanced material properties |
| Research Tools | Chemical probes; synthesis of novel compounds | Insights into biological mechanisms |
Mechanism of Action
The mechanism of action of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Substituted Amine Derivatives
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine
- Structure: Features an aminomethyl (-CH2NH2) group at the 3-position.
- Applications : Serves as a key intermediate in synthesizing Aurora kinase inhibitors like Danusertib, which has undergone Phase II trials for cancer therapy .
- Synthesis : Achieved via an 8-step route involving SEM protection, alkylation, and hydrogenation, with a 29.4% overall yield .
- Comparison : The amine group improves binding to kinase active sites but may reduce solubility compared to the hydroxymethyl analog .
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride
Halogenated Derivatives
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Structure : Bromine atom at the 3-position.
- Applications : Intermediate for Suzuki couplings to introduce aryl/heteroaryl groups. Molecular weight: 187.04 g/mol .
- Comparison : Bromine facilitates cross-coupling reactions but lacks the hydrogen-bonding capability of the hydroxymethyl group .
(S)-(5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol
- Structure : Fluorine at the 5-position alongside hydroxymethyl.
- Properties : Fluorine increases metabolic stability and lipophilicity. Molecular weight: 156.16 g/mol (calculated) .
- Comparison: The fluorine substitution may enhance blood-brain barrier penetration compared to the non-fluorinated methanol derivative .
Ester and Carbonitrile Derivatives
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile
Triazole-Fused Derivatives
(5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)(phenyl)methanol
- Structure : Fused triazole ring with a phenyl-hydroxymethyl group.
- Molecular weight: 228.25 g/mol (calculated) .
Aryl and Heteroaryl Substituted Derivatives
3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Applications : Potent TGF-β receptor kinase inhibitor (IC50 = 12 nM) .
- Comparison : Bulky aryl groups improve target affinity but may reduce bioavailability compared to smaller hydroxymethyl substituents .
4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol
- Structure: Quinoline substituent for enhanced intercalation.
- Role : Investigated for tyrosine kinase inhibition .
Key Findings
- Synthetic Accessibility : The hydroxymethyl derivative’s synthesis is less documented compared to amine or halogenated analogs, which benefit from established cross-coupling routes .
- Biological Activity : Hydroxymethyl groups balance solubility and binding, whereas bulkier aryl substituents improve target affinity at the cost of pharmacokinetics .
- Structural Versatility : Substituents like esters, nitriles, and fused triazoles expand applications in drug discovery and materials science .
Biological Activity
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C7H10N2O
- SMILES : C1CC2=CC(=NN2C1)CO
- InChI : InChI=1S/C7H10N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4,10H,1-3,5H2
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results demonstrated that certain derivatives achieved inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
Studies have shown that this compound and its derivatives possess antimicrobial activity against various bacterial strains. For example, compounds were screened against E. coli and S. aureus, with some exhibiting promising antibacterial effects. The presence of specific substituents on the pyrazole ring was found to enhance this activity significantly .
3. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
The biological activities of this compound are believed to stem from its interaction with specific molecular targets:
- Inhibition of Kinases : Some studies have highlighted the compound's ability to inhibit kinases involved in inflammatory responses and cancer progression, particularly the TGF-beta type I receptor kinase .
- Modulation of Cytokine Production : The compound may influence the production of pro-inflammatory cytokines by affecting signaling pathways such as NF-kB and MAPK pathways .
Case Study 1: Anti-inflammatory Activity
A recent study synthesized a series of pyrazole derivatives based on the this compound framework. In vitro assays demonstrated that these compounds inhibited TNF-α and IL-6 production in activated macrophages by up to 85% at concentrations as low as 10 µM. This suggests a strong potential for therapeutic applications in inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a derivative of this compound was tested against multiple bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics used in clinical settings .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol and its derivatives?
- Methodological Answer : The synthesis of pyrrolopyrazole derivatives often involves cyclization reactions and functional group transformations. For example:
- Cyclization : Diazomethane and triethylamine in dichloromethane at low temperatures (-20°C) can facilitate the formation of the pyrrolopyrazole core .
- Functionalization : Substituted pyridines or quinolines can be introduced via Suzuki coupling or nucleophilic substitution. For instance, Galunisertib (a related compound) incorporates a 6-methylpyridin-2-yl group via coupling reactions .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (ethanol or 2-propanol) are standard steps .
Q. How can researchers characterize the solubility and stability of this compound derivatives?
- Methodological Answer :
- Solubility : Use dynamic light scattering (DLS) or HPLC to assess solubility in DMSO, water, or ethanol. For example, Galunisertib has limited aqueous solubility (<1 mg/ml) but dissolves well in DMSO (74 mg/ml) .
- Stability : Monitor degradation via LC-MS under varying pH, temperature, and light conditions. Storage at 2–8°C in sealed containers is recommended for analogs like 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .
Q. What spectroscopic techniques are critical for structural validation of pyrrolopyrazole derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, the methyl group on pyridine in Galunisertib appears as a singlet at δ 2.5 ppm .
- X-ray crystallography : Used to resolve crystalline forms, as demonstrated for the monohydrate structure of 2-(6-methyl-pyridin-2-yl)-3-[6-amidoquinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., C22H19N5O for Galunisertib, MW 369.42) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scale-up?
- Methodological Answer :
- Catalyst screening : Replace chloramine-T with milder catalysts (e.g., Pd/C) to reduce byproducts in coupling steps .
- Solvent optimization : Substitute dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
- Crystallization control : Adjust cooling rates and anti-solvent addition (e.g., water in DMSO) to improve yield and purity of crystalline forms .
Q. What in vitro assays are suitable for evaluating the biological activity of pyrrolopyrazole derivatives?
- Methodological Answer :
- Kinase inhibition : Use TGF-β/Smad or RIP1 kinase inhibition assays. Galunisertib inhibits TGF-β receptor I (IC50 1 nM) in cell-free systems .
- Cellular assays : Measure pSMAD2/3 phosphorylation in MPC-11 cells to assess TGF-β pathway modulation .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to evaluate anti-proliferative effects .
Q. How can structure-activity relationships (SAR) guide the design of pyrrolopyrazole-based inhibitors?
- Methodological Answer :
- Core modifications : Replace the pyridine ring with quinoline (as in Galunisertib) to enhance binding affinity to kinase domains .
- Substituent effects : Introduce electron-withdrawing groups (e.g., Br at position 3) to improve metabolic stability, as seen in 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .
- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ALK5 or RIP1 kinase active sites .
Q. How should researchers address contradictions in solubility or bioactivity data across studies?
- Methodological Answer :
- Batch variability : Compare multiple synthesis batches using HPLC purity checks (e.g., >98% for Galunisertib) .
- Assay standardization : Validate protocols using positive controls (e.g., LY2109761 for TGF-β inhibition) and replicate experiments across labs .
- Data normalization : Report bioactivity as % inhibition relative to vehicle controls to account for plate-to-plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
